molecular formula C5H10O2 B2979279 2-[(2S)-Oxetan-2-yl]ethan-1-ol CAS No. 1416146-79-6

2-[(2S)-Oxetan-2-yl]ethan-1-ol

Cat. No.: B2979279
CAS No.: 1416146-79-6
M. Wt: 102.133
InChI Key: FYWXEPBGKJLBFK-YFKPBYRVSA-N
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Description

2-[(2S)-Oxetan-2-yl]ethan-1-ol, also known as oxetane ethan-1-ol, is a chemical compound with the molecular formula C5H10O2 and a molecular weight of 102.13 g/mol. This compound features an oxetane ring, which is a four-membered cyclic ether, and an ethanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S)-Oxetan-2-yl]ethan-1-ol typically involves the formation of the oxetane ring followed by the introduction of the ethanol group. One common method is the cyclization of a suitable precursor under acidic or basic conditions to form the oxetane ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that utilize optimized reaction conditions for high yield and purity. These methods often include the use of catalysts and continuous flow reactors to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(2S)-Oxetan-2-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: The oxetane ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohols.

Scientific Research Applications

2-[(2S)-Oxetan-2-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and its role in the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(2S)-Oxetan-2-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-[(2R)-Oxetan-2-yl]ethan-1-ol: This is a stereoisomer of 2-[(2S)-Oxetan-2-yl]ethan-1-ol with similar chemical properties but different spatial arrangement.

    2-(Oxetan-3-yl)ethan-1-ol: This compound has the oxetane ring attached at a different position, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of both the oxetane ring and ethanol moiety. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(2S)-oxetan-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c6-3-1-5-2-4-7-5/h5-6H,1-4H2/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYWXEPBGKJLBFK-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@H]1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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